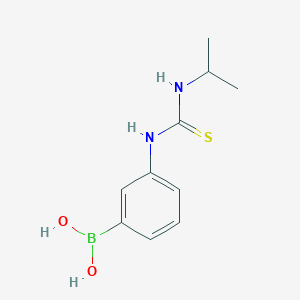

3-(3-Isopropylthioureido)phenylboronic acid

Description

3-(3-Isopropylthioureido)phenylboronic acid (CAS: 1072946-07-6) is a boronic acid derivative with the molecular formula C₁₀H₁₅BN₂O₂S and a molar mass of 238.1143 g/mol . Its structure features a phenylboronic acid core modified by a thioureido group substituted with an isopropyl moiety. This combination confers unique physicochemical properties:

Properties

IUPAC Name |

[3-(propan-2-ylcarbamothioylamino)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BN2O2S/c1-7(2)12-10(16)13-9-5-3-4-8(6-9)11(14)15/h3-7,14-15H,1-2H3,(H2,12,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUTHANAUPCKWGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NC(=S)NC(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674385 | |

| Record name | (3-{[(Propan-2-yl)carbamothioyl]amino}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-07-6 | |

| Record name | (3-{[(Propan-2-yl)carbamothioyl]amino}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Isopropylthioureido)phenylboronic acid typically involves the reaction of 3-aminophenylboronic acid with isopropyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The product is then purified using standard techniques like recrystallization or chromatography .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-Isopropylthioureido)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioureido group to an amine.

Substitution: The boronic acid moiety can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

3-(3-Isopropylthioureido)phenylboronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Isopropylthioureido)phenylboronic acid involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications. The thioureido group can interact with metal ions and proteins, contributing to its biological activity .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Substituent Effects on Binding and Reactivity

- Thioureido vs. Carbamoyl Groups : The thioureido group in the target compound facilitates stronger hydrogen-bonding interactions compared to carbamoyl derivatives (e.g., 3-(2,5-Dimethylphenylcarbamoyl)phenylboronic acid), enhancing specificity for carboxylate-containing targets like sialic acid .

- Isopropyl vs. Chloro Substituents : The bulky isopropyl group may reduce reactivity in palladium-catalyzed cross-coupling reactions compared to smaller substituents (e.g., 3-CPBA), where chloro groups enhance electronic activation of the boronic acid .

- Thiophene vs. Phenyl Rings : 3-Thiopheneboronic acid exhibits distinct electronic properties due to the sulfur-containing aromatic ring, making it more suitable for conductive polymer synthesis than phenyl-based analogs .

Biological Activity

3-(3-Isopropylthioureido)phenylboronic acid is a boronic acid derivative with the molecular formula C10H15BN2O2S and a molecular weight of 238.12 g/mol. It has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities, including enzyme inhibition and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, which is crucial for enzyme inhibition. Additionally, the thioureido group can bind to metal ions and proteins, enhancing its biological efficacy.

Inhibition of Enzymes

Recent studies have highlighted the compound's potential as a protease inhibitor . For instance, phenylboronic acid derivatives have been shown to inhibit various classes of β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The interaction of these compounds with class A and C β-lactamases has been investigated through molecular docking and enzyme kinetics, demonstrating their ability to restore antibiotic susceptibility in resistant strains .

Anticancer Properties

Research indicates that phenylboronic acid derivatives exhibit significant anticancer activity. In particular, they have been shown to inhibit the migration and proliferation of cancer cell lines, such as prostate cancer cells. The mechanism involves the modulation of Rho family GTP-binding proteins, which play a crucial role in cell motility and growth. Treatment with phenylboronic acids has resulted in decreased activity of these proteins, suggesting a targeted approach to cancer therapy .

Study on β-Lactamase Inhibition

A notable study investigated the efficacy of various phenylboronic acid derivatives against clinical strains of Klebsiella pneumoniae expressing KPC-2 β-lactamase. The study found that certain derivatives could significantly enhance the effectiveness of meropenem, an antibiotic often rendered ineffective by such enzymes. The fractional inhibitory concentration index (FICI) values indicated strong synergistic effects, underscoring the potential for these compounds in treating resistant infections .

Anticancer Activity Assessment

Another study focused on the effects of phenylboronic acids on prostate cancer cell lines. The results demonstrated that treatment with these compounds led to a marked reduction in cell migration and proliferation rates. This effect was attributed to the inhibition of key signaling pathways involved in cancer progression, highlighting the therapeutic potential of this compound as an anticancer agent .

Comparative Analysis

To further understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-(3-Ethylthioureido)phenylboronic acid | Ethyl group instead of isopropyl | Similar protease inhibition potential |

| 3-(Chloro-4-fluorophenyl)phenylboronic acid | Chloro and fluoro substituents | Enhanced binding affinity for specific targets |

| 3-Boronoisonicotinic acid | Different aromatic ring structure | Antimicrobial properties |

The presence of the isopropylthioureido group in this compound imparts distinct chemical properties that may enhance its interactions with biological targets compared to other derivatives.

Q & A

Basic Research Question

- FT-IR : Identify key functional groups:

- NMR :

How does the thioureido substituent influence the reactivity of phenylboronic acid in Suzuki-Miyaura cross-coupling reactions?

Advanced Research Question

The thioureido group can act as both an electron-withdrawing group (via resonance) and a coordinating ligand, altering reactivity:

- Electronic Effects : Reduces electron density at the boron center, potentially slowing transmetallation but increasing oxidative addition efficiency.

- Steric Effects : The bulky isopropyl group may hinder access to the boron atom, requiring longer reaction times or elevated temperatures.

Methodological Insight : Compare coupling yields with and without the thioureido group using aryl halides. Monitor via GC-MS or LC-MS. Use ligands like SPhos to mitigate steric hindrance .

What computational methods (e.g., DFT) are suitable for modeling the interaction of this compound with biomolecules?

Advanced Research Question

- DFT/B3LYP : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict reactivity. Basis sets like 6-311++G(d,p) provide accuracy for boron-containing systems .

- Molecular Docking : Simulate binding to diol-containing biomolecules (e.g., glucose, glycoproteins) using AutoDock Vina. Focus on hydrogen bonding between the thioureido NH and hydroxyl groups .

Validation : Compare computational results with experimental data (e.g., fluorescence quenching in saccharide-binding assays) .

How should researchers assess the stability and storage conditions of this compound?

Basic Research Question

- Stability Tests :

- Storage : Store under inert gas (Ar) at –20°C in anhydrous solvents (e.g., THF, DMF). Use desiccants to prevent moisture absorption .

What strategies improve the selectivity of this compound in diol-sensing applications?

Advanced Research Question

- pH Optimization : Boronic acid-diol binding is pH-dependent. Conduct titrations (pH 6–9) to identify optimal conditions (e.g., pH 7.4 for physiological studies) .

- Derivatization : Introduce fluorophores (e.g., dansyl) near the thioureido group to enhance signal-to-noise ratios in fluorescence assays .

Which analytical techniques are most reliable for purity assessment of this compound?

Basic Research Question

- HPLC : Use a C18 column with UV detection (254 nm). Mobile phase: acetonitrile/water (70:30) + 0.1% TFA. Retention time ~8–10 min .

- Elemental Analysis : Confirm B, N, and S content (±0.3% deviation from theoretical values) .

Can this compound be integrated into conductive polymers for electrochemical sensing?

Advanced Research Question

Yes. Electropolymerize with pyrrole or aniline monomers to create boronic acid-functionalized films:

- Electrochemical Synthesis : Use cyclic voltammetry (0.1–1.0 V vs. Ag/AgCl) in 0.1 M H₂SO₄. The thioureido group enhances film adhesion and selectivity for analytes like dopamine .

- Characterization : SEM for morphology; EIS for conductivity measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.